C10 Chain Balances Lipophilicity & Permeability
tert-Butyl (10-aminodecyl)carbamate (C10 chain) exhibits a calculated LogP of 4.68 and topological polar surface area (tPSA) of 64.35 Ų . This LogP value positions the C10 linker within the optimal lipophilicity range (LogP 3–5) for passive membrane diffusion in PROTAC constructs, whereas shorter C6 linkers (LogP ~2.5) may compromise permeability and longer C12 linkers (LogP ~5.5) risk excessive hydrophobicity leading to aggregation or non-specific binding [1]. The tPSA of 64.35 Ų is consistent with favorable oral bioavailability guidelines (tPSA < 140 Ų) and represents an intermediate polarity relative to PEG-based linkers [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.68 |
| Comparator Or Baseline | N-Boc-1,6-diaminohexane (C6): LogP ~2.5; N-Boc-1,12-diaminododecane (C12): LogP ~5.5 |
| Quantified Difference | ΔLogP ≈ +2.2 versus C6; ΔLogP ≈ -0.8 versus C12 |
| Conditions | Calculated using ACD/Labs or ChemAxon software; predicted values. |
Why This Matters
The LogP of 4.68 indicates balanced lipophilicity for membrane permeability in PROTACs, a critical determinant of cellular degradation efficiency that cannot be assumed with alternate chain lengths.
- [1] BOC Sciences. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. View Source
